

Application Notes and Protocols: ONPG in Yeast Two-Hybrid Systems

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Compound of Interest

Compound Name: ONPG

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These application notes provide a detailed overview of the use of O-Nitrophenyl- β -D-galactopyranoside (**ONPG**) in yeast two-hybrid (Y2H) systems for the quantitative analysis of protein-protein interactions. This document includes the underlying principles, experimental protocols, and data interpretation guidelines to assist researchers in academia and the pharmaceutical industry.

Introduction to Yeast Two-Hybrid and the Role of ONPG

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein and protein-DNA interactions.[1] The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[2][3] In the Y2H system, two proteins of interest, termed "bait" and "prey," are fused to the DBD and AD, respectively.[2] If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a downstream reporter gene.[2][4]

One of the most common reporter genes used in Y2H systems is the Escherichia coli lacZ gene, which encodes the enzyme β -galactosidase (β -gal).[5][6] The activity of β -galactosidase can be quantified using chromogenic substrates, with **ONPG** being a widely used option for liquid quantitative assays.[5][7] When cleaved by β -galactosidase, the colorless **ONPG** is

converted to o-nitrophenol, which is yellow and can be measured spectrophotometrically at a wavelength of 420 nm.[7][8] The amount of yellow product formed is directly proportional to the strength of the protein-protein interaction.[7]

Quantitative Data Presentation

The strength of protein-protein interactions can be quantified by measuring β -galactosidase activity using the **ONPG** assay. The results are typically expressed in Miller units, which normalize for cell density and reaction time. Below is a comparative table summarizing typical results from an **ONPG** assay, illustrating how different interaction strengths are reflected in the quantitative data.

Interaction Pair	Bait Protein	Prey Protein	Interaction Strength	β -Galactosidase Activity (Miller Units)
Positive Control	p53	Large T Antigen	Strong	100 \pm 15
Negative Control	p53	Lamin	No Interaction	< 1
Test Interaction 1	Protein A	Protein B	Moderate	55 \pm 8
Test Interaction 2	Protein A	Protein C	Weak	10 \pm 3

Note: The values presented are illustrative and can vary depending on the specific proteins, vectors, yeast strain, and experimental conditions.

Experimental Protocols

A detailed protocol for performing a quantitative β -galactosidase assay using **ONPG** in a yeast two-hybrid system is provided below.

Materials and Reagents

- Yeast colonies co-transformed with bait and prey plasmids
- Selective liquid medium (e.g., SD/-Leu/-Trp)

- YPD medium
- Z-Buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, pH 7.0)
- β-mercaptoethanol (add to Z-buffer immediately before use to a final concentration of 50 mM)
- **ONPG** solution (4 mg/mL in Z-buffer, prepare fresh)[9]
- 1 M Na₂CO₃ solution[9]
- Chloroform
- 0.1% SDS solution
- Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm and 600 nm

Detailed Experimental Procedure

Day 1: Yeast Culture Inoculation

- Inoculate single yeast colonies from your transformation plate into 5 mL of appropriate selective liquid medium.
- Incubate overnight at 30°C with shaking (200-250 rpm).

Day 2: Yeast Culture Growth and Harvest

- Measure the optical density (OD₆₀₀) of the overnight cultures.
- Dilute the cultures in fresh selective medium to an OD₆₀₀ of 0.2-0.3.
- Incubate at 30°C with shaking until the cultures reach mid-log phase (OD₆₀₀ of 0.5-0.8).
- Transfer 1.5 mL of each culture to a microcentrifuge tube.
- Centrifuge at 13,000 rpm for 1 minute to pellet the cells.

- Discard the supernatant and wash the cell pellet with 1 mL of Z-Buffer.
- Centrifuge again, discard the supernatant, and resuspend the pellet in 300 µL of Z-Buffer.

Day 3: **ONPG** Assay

- To permeabilize the yeast cells, add 50 µL of chloroform and 20 µL of 0.1% SDS to each cell suspension.[\[10\]](#)
- Vortex vigorously for 15-20 seconds.[\[10\]](#)
- Incubate the tubes at 28-30°C for 5 minutes.[\[5\]](#)
- Start the enzymatic reaction by adding 700 µL of **ONPG** solution (4 mg/mL in Z-buffer) to each tube and record the start time.[\[10\]](#)
- Incubate the reactions at 30°C until a yellow color develops. The incubation time can vary from a few minutes to several hours depending on the interaction strength.[\[11\]](#)
- Stop the reaction by adding 500 µL of 1 M Na₂CO₃.[\[10\]](#) Record the stop time.
- Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet cell debris.
- Transfer the supernatant to a clean cuvette or a 96-well plate.
- Measure the absorbance at 420 nm (A₄₂₀).
- Use an aliquot of the original culture to measure the OD₆₀₀ to determine the cell density.

Calculation of β-Galactosidase Activity

The β-galactosidase activity is expressed in Miller units, calculated using the following formula:

$$\text{Miller Units} = (1000 * A_{420}) / (t * V * OD_{600})$$

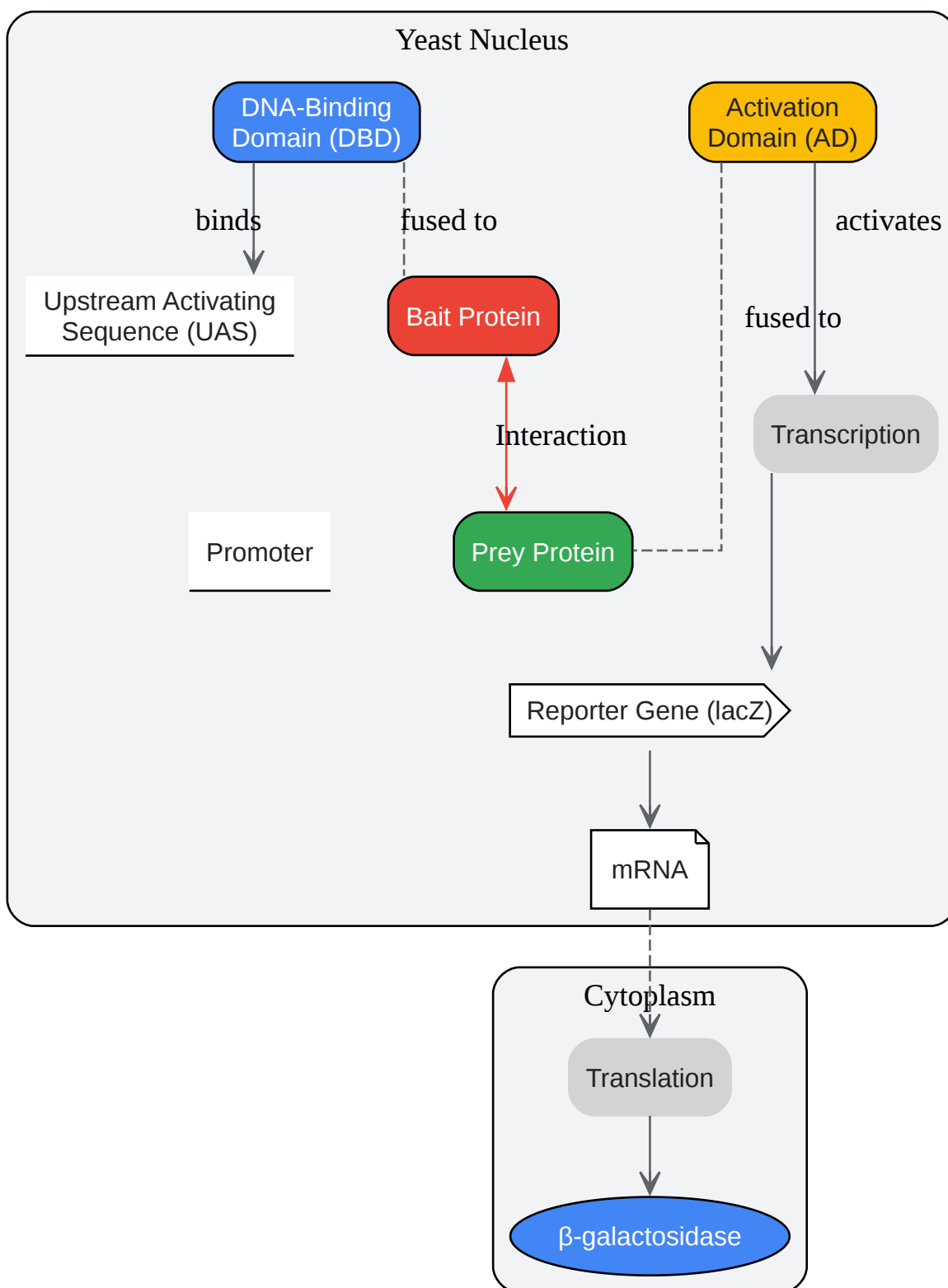
Where:

- A₄₂₀ is the absorbance of the reaction supernatant at 420 nm.

- t is the reaction time in minutes.
- V is the volume of the culture used in the assay in mL (in this protocol, $V = 1.5$ mL).
- OD600 is the optical density of the culture at 600 nm.

Visualizations

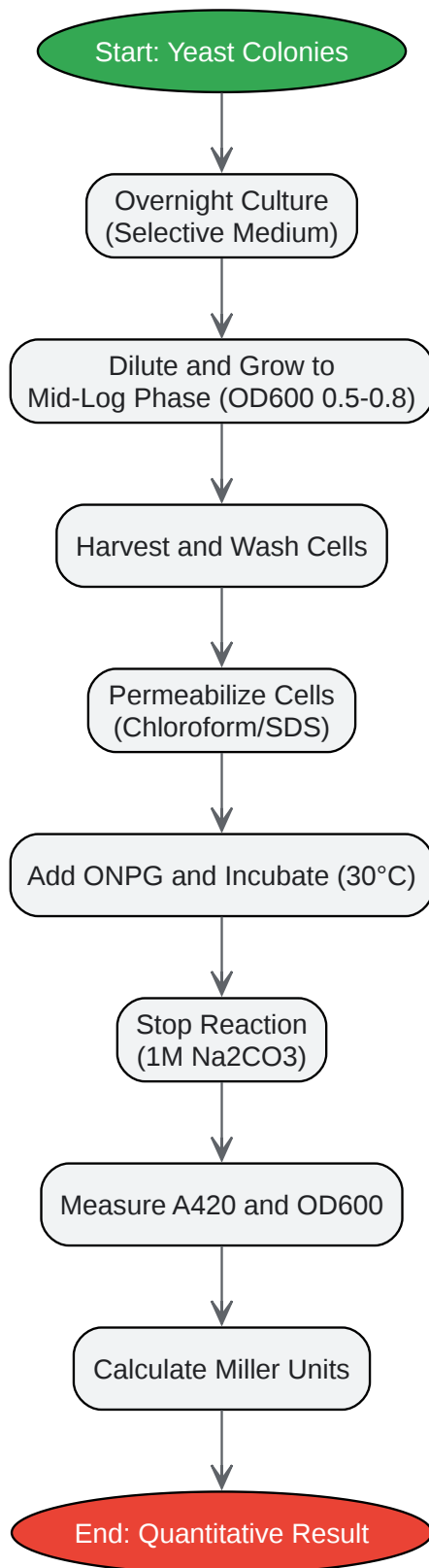
Yeast Two-Hybrid Signaling Pathway



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Caption: Yeast two-hybrid principle of transcriptional activation.

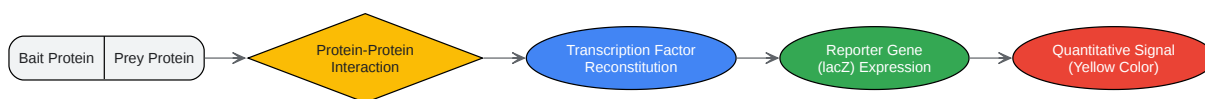
Experimental Workflow for ONPG Assay



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Caption: Workflow for the quantitative **ONPG** assay in yeast.

Logical Relationship of Y2H Components



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Caption: Logical flow from protein interaction to signal generation.

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References

- 1. Yeast two hybrid system - principle, procedure, types, advantage and disadvantage | PPTX [slideshare.net]
- 2. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [jaanalysis.com]
- 3. THE YEAST TWO-HYBRID ASSAY: AN EXERCISE IN EXPERIMENTAL ELOQUENCE | SCQ [scq.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reverse Yeast Two-hybrid System to Identify Mammalian Nuclear Receptor Residues that Interact with Ligands and/or Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.salisbury.edu [faculty.salisbury.edu]
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